molecular formula C12H16ClNO3S B2958387 4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide CAS No. 1215502-17-2

4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Cat. No. B2958387
CAS RN: 1215502-17-2
M. Wt: 289.77
InChI Key: RYXWOSWEHQFGBX-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide” is likely a derivative of benzenesulfonamide, which is a common moiety in medicinal chemistry due to its bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring substituted with a sulfonyl group and a chloro group. Attached to the sulfonyl group would be a cyclopentylmethyl group with a hydroxyl substitution .

Scientific Research Applications

Nonlinear Optical Materials

Preparation and Crystal Structures of New Colorless 4-Amino-1-methylpyridinium Benzenesulfonate Salts for Second-Order Nonlinear Optics

This research highlights the synthesis of a series of ionic 4-amino-1-methylpyridinium benzenesulfonate salts. These compounds, including those with chloro substituents, were prepared by quaternization reactions and analyzed for their crystalline structures through X-ray diffraction. They exhibited noncentrosymmetric structures, making them potential candidates for applications in second-order nonlinear optics due to their significant molecular first hyperpolarizability (Anwar et al., 2000) here.

Anticancer Agents

Synthesis and Molecular Structure of Novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with Potential Anticancer Activity

This study focuses on synthesizing novel benzenesulfonamide derivatives as potential anticancer agents. The most promising compound demonstrated remarkable activity against various human tumor cell lines at low micromolar levels, indicating its potential as an effective anticancer drug (J. Sławiński et al., 2012) here.

Antimicrobial and Antituberculosis Agents

Synthesis, Anticancer, Antimicrobial, Anti-tuberculosis, and Molecular Docking of Heterocyclic N-ethyl-N-methylbenzenesulfonamide Derivatives

A new series of chlorosulfonylcarbamate and urea heterocyclic benzenesulfonamides derivatives were synthesized and assessed for their biological activities. These compounds showed promising in vitro antitumor, antimicrobial, and anti-tuberculosis effects. Molecular docking studies suggested some of these compounds as good inhibitors of dihydrofolate reductase (DHFR), underlying their potential therapeutic applications (Khaled F. Debbabi et al., 2020) here.

Enzyme Inhibition for Therapeutic Applications

Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and Their Carbonic Anhydrase Inhibitory Effects

This research synthesized a range of 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their inhibitory effects against human carbonic anhydrase I and II isoenzymes. These findings suggest potential therapeutic applications in treating conditions like glaucoma, epilepsy, obesity, and cancer (H. Gul et al., 2016) here.

Mechanism of Action

properties

IUPAC Name

4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c13-10-3-5-11(6-4-10)18(16,17)14-9-12(15)7-1-2-8-12/h3-6,14-15H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXWOSWEHQFGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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